Home > Products > Screening Compounds P102318 > Hematoporphyrin hydrochloride
Hematoporphyrin hydrochloride - 6033-50-7

Hematoporphyrin hydrochloride

Catalog Number: EVT-479025
CAS Number: 6033-50-7
Molecular Formula: C34H39ClN4O6
Molecular Weight: 635.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hematoporphyrin hydrochloride is derived from hematoporphyrin, which can be obtained from the degradation of hemoglobin or synthesized through various chemical methods. The compound belongs to the broader class of porphyrins, which are cyclic compounds composed of four pyrrole rings interconnected by methine bridges. These compounds are characterized by their ability to form complexes with metal ions, influencing their chemical behavior and biological activity.

Synthesis Analysis

The synthesis of hematoporphyrin hydrochloride involves several steps, often starting from 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway. The synthesis typically includes:

  1. Condensation Reaction: 5-ALA undergoes a series of enzymatic transformations to form porphyrin precursors.
  2. Formation of Hematoporphyrin: Through oxidative processes, these precursors are converted into hematoporphyrin.
  3. Hydrochlorination: Hematoporphyrin is then treated with hydrochloric acid to yield hematoporphyrin hydrochloride.

Technical parameters such as temperature, pH, and reaction time are critical during synthesis. For instance, the pH is often adjusted to around 5 during the reaction to optimize yield and purity .

Key Synthesis Steps

  • Starting Material: 5-Aminolevulinic acid.
  • Reagents: Hydrochloric acid for hydrolysis.
  • Conditions: Typically performed at controlled temperatures (around 37°C) for specified durations (30 minutes to several hours) depending on the desired yield and purity.
Molecular Structure Analysis

Hematoporphyrin hydrochloride has a complex molecular structure characterized by its porphyrin ring system. The empirical formula for hematoporphyrin is approximately C34H34N4O4C_{34}H_{34}N_{4}O_{4}, while hematoporphyrin hydrochloride includes additional hydrogen and chloride ions due to its salt form.

Structural Features

  • Porphyrin Core: Composed of four pyrrole units linked by methine bridges.
  • Substituents: Various functional groups attached to the porphyrin core can influence its solubility and reactivity.
  • Chloride Ion: The presence of a chloride ion in the structure enhances its solubility in aqueous solutions.

The molecular structure allows for coordination with metal ions, which can modify its photophysical properties and enhance its efficacy as a photosensitizer.

Chemical Reactions Analysis

Hematoporphyrin hydrochloride participates in several chemical reactions, primarily driven by its ability to absorb light. Upon exposure to specific wavelengths (typically around 400 nm), it undergoes photochemical reactions that generate reactive oxygen species.

Key Reactions

  • Photodynamic Reaction: In the presence of light, hematoporphyrin hydrochloride generates singlet oxygen (1O2^1O_2) through energy transfer processes, which can induce cell death in targeted cancer cells.
  • Oxidation Reactions: It can also engage in oxidation-reduction reactions with various substrates, leading to the formation of different porphyrin derivatives.

The efficiency of these reactions is influenced by factors such as concentration, light intensity, and environmental conditions like pH .

Mechanism of Action

The mechanism of action for hematoporphyrin hydrochloride primarily revolves around its role as a photosensitizer in photodynamic therapy. When activated by light, it produces reactive oxygen species that lead to oxidative stress in nearby cells.

Mechanistic Steps

  1. Absorption of Light: The compound absorbs photons at specific wavelengths.
  2. Excitation State Formation: This absorption promotes electrons to higher energy states.
  3. Energy Transfer: The excited state can transfer energy to molecular oxygen, generating singlet oxygen.
  4. Cellular Damage: Reactive oxygen species induce apoptosis or necrosis in cancer cells by damaging cellular components such as membranes, proteins, and DNA.

This mechanism not only targets tumor cells but also minimizes damage to surrounding healthy tissues due to the localized nature of the treatment .

Physical and Chemical Properties Analysis

Hematoporphyrin hydrochloride exhibits distinct physical and chemical properties that make it suitable for therapeutic applications:

Key Properties

  • Solubility: Highly soluble in aqueous solutions due to the presence of chloride ions.
  • Stability: Relatively stable under physiological conditions but sensitive to light exposure.
  • Absorption Spectrum: Exhibits strong absorption peaks in the visible range (around 400–600 nm), making it effective for photodynamic applications.
  • Fluorescence Properties: Displays fluorescence emission when excited at specific wavelengths, aiding in imaging applications .
Applications

Hematoporphyrin hydrochloride has several significant applications in medicine and research:

  1. Photodynamic Therapy: Used extensively for treating various cancers by inducing selective cell death through photodynamic mechanisms.
  2. Diagnostic Imaging: Its fluorescent properties allow for use in imaging techniques such as fluorescence-guided surgery.
  3. Research Tool: Employed in studies investigating porphyrin metabolism and its implications in diseases like porphyria .
Historical Development and Evolution of Hematoporphyrin Hydrochloride in Photodynamic Research

Emergence as a First-Generation Photosensitizer: From Hematoporphyrin to HpD

Hematoporphyrin hydrochloride emerged from foundational photochemical discoveries that transformed cancer therapeutics. The compound’s journey began with Oscar Raab’s serendipitous observation in 1900 that paramecia incubated with acridine dyes died upon light exposure—a phenomenon absent in darkness [4] [7]. This marked the first scientific documentation of photodynamic action. By 1903, dermatologist Albert Jesionek and Hermann von Tappeiner pioneered therapeutic applications using topical eosin combined with light to treat skin tumors, establishing the "photodynamic reaction" terminology [3] [10]. However, hematoporphyrin’s modern significance stems from Richard Lipson’s transformative work at the Mayo Clinic (1960), who treated hematoporphyrin with acetic-sulfuric acid to produce hematoporphyrin derivative (HpD)—a complex mixture of monomeric, dimeric, and oligomeric porphyrins exhibiting superior tumor localization [1] [4]. This innovation addressed hematoporphyrin’s poor tumor specificity. Lipson’s subsequent demonstration of HpD-induced fluorescence in gastrointestinal malignancies (1961) provided the first reliable method for tumor detection during endoscopy [7] [10]. The compound’s phototherapeutic potential was cemented when Thomas Dougherty at Roswell Park Comprehensive Cancer Center (1975) achieved complete tumor regression in murine mammary carcinoma models using HpD activated by red light [1] [3]. A pivotal human milestone occurred in 1980 when Japanese researchers performed the first bronchoscopic PDT for early-stage squamous cell carcinoma using HpD and argon dye lasers, achieving curative outcomes [1]. This established hematoporphyrin-derived compounds as irreplaceable first-generation photosensitizers.

Table 1: Key Milestones in Hematoporphyrin-Based Photosensitizer Development

YearMilestoneResearchers/InstitutionSignificance
1841Hematoporphyrin isolationSchererFirst extraction from blood treated with sulfuric acid
1900Discovery of photodynamic actionRaabObserved light-dependent cytotoxicity with acridine dyes
1903First topical PDT applicationJesionek/von TappeinerEosin-mediated skin cancer treatment
1912First human hematoporphyrin injectionMeyer-BetzDocumented severe photosensitivity reactions
1960HpD synthesisLipson/SchwartzCreated tumor-localizing porphyrin mixture
1975First animal tumor cure with HpD-PDTDoughertyAchieved 48% complete remission in mammary tumors
1980First bronchoscopic PDT for lung cancerHayata/KatoPioneered minimally invasive curative treatment
1994Photofrin approval in Japan-First regulatory approval for HpD refinement

Structural Derivatization and the Birth of Second-Generation Analogues

The structural complexity of HpD necessitated systematic derivatization to optimize photophysical properties. Native hematoporphyrin hydrochloride comprises four pyrrole rings linked by methylene bridges, with propionic acid side chains conferring hydrophilicity [1] [7]. However, HpD’s heterogeneity—containing ~50% non-porphyrin components—limited batch consistency. Critical advancement came through selective esterification processes, where acetic-sulfuric treatment promoted ester/ether linkages between porphyrin units, enriching oligomeric fractions responsible for tumor retention [1] [4]. Photofrin—purified HpD—emerged as the first standardized formulation, approved for clinical use in Japan (1994) and Canada (1993) for bladder/lung cancers [1] [7]. Its mechanism involves light-triggered type II reactions generating cytotoxic singlet oxygen (¹O₂) upon 630nm irradiation. Despite efficacy, Photofrin’s limitations spurred second-generation analogues:

  • Hematoporphyrin Monomethyl Ether (HMME): Synthesized via methylation of carboxyl groups, HMME exhibits amplified extinction coefficients (~5x) at 600-650nm versus HpD, enabling deeper tissue penetration [4]
  • Benzoporphyrin Derivatives: Introduction of cyclohexenyl rings red-shifted absorption to 690nm while maintaining porphyrin macrocycle integrity [1]
  • 5-Aminolevulinic Acid (ALA): This prodrug bypasses porphyrin injection by inducing endogenous protoporphyrin IX accumulation, though hematoporphyrins remain superior for deep tumors [7]

Structural refinements focused on extending π-conjugation (chlorins, bacteriochlorins) and metal coordination (zinc phthalocyanines) to red-shift absorption beyond 650nm. The evolution is characterized by deliberate molecular engineering to optimize ROS quantum yield while reducing cutaneous photosensitivity.

Table 2: Structural and Photophysical Comparison of Hematoporphyrin-Derived Photosensitizers

PhotosensitizerMolecular ModificationsPeak Absorbance (nm)Singlet Oxygen Quantum YieldAdvantages vs. HpD
Hematoporphyrin HClUnmodified tetrapyrrole612, 6650.45Baseline tumor affinity
HpD (Photofrin)Oligomeric esters/ethers6250.89Enhanced tumor retention
HMMEPropionic acid methylation6300.92Reduced skin photosensitivity
Benzoporphyrin DerivativeCyclohexenyl ring fusion6900.80Deeper tissue penetration
Tin Ethyl EtiopurpurinMetal chelation + vinyl reduction6600.98Higher ROS yield

Milestones in Tumor Selectivity and Localization Mechanisms

Hematoporphyrin hydrochloride’s clinical utility stems from its selective accumulation in malignant tissues, first documented by Policard (1924) via UV-induced tumor fluorescence [4]. Critical insights emerged from Auler and Banzer’s 1942 studies, demonstrating hematoporphyrin accumulation in primary tumors, metastases, and lymph nodes [4]. The precise mechanisms underlying this selectivity involve:

  • Enhanced Permeability and Retention (EPR) Effect: Tumors exhibit leaky vasculature (pore size 200–2000 nm) and impaired lymphatic drainage, facilitating passive accumulation of HpD’s oligomeric fractions (10–500 kDa) [5] [7]. Lipson validated this in 1966 when HpD localized in breast carcinoma 2–5x more than adjacent tissue.
  • Low-Density Lipoprotein (LDL) Receptor-Mediated Uptake: Hydrophobic porphyrin aggregates bind LDL particles, which are overexpressed in rapidly proliferating tumor cells. Receptor-mediated endocytosis thus concentrates hematoporphyrins intracellularly [7].
  • Microenvironment Interactions: Acidic tumor pH promotes porphyrin retention via ionization of propionic side chains, while elevated glutathione in cancer cells reduces metal-mediated quenching [5].

Molecular studies reveal that HpD-PDT induces apoptosis via PI3K/AKT/mTOR suppression. In esophageal carcinoma (KYSE-150 cells), HpD-PDT downregulates p-AKT, activating pro-apoptotic BAX while inhibiting anti-apoptotic Bcl-2 [5]. Combining PDT with PI3K inhibitors (LY294002) synergistically enhances cytotoxicity, confirming pathway involvement. Tumor localization was clinically validated in phase II trials (1989–1992) across 15 institutions, where HpD-PDT achieved >50% complete response in early-stage lung, esophageal, and cervical cancers previously requiring surgery [1].

Table 3: Tumor Localization Mechanisms of Hematoporphyrin-Derived Compounds

MechanismKey Research FindingsExperimental Evidence
EPR EffectOligomers (>50 kDa) accumulate preferentially in tumor vasculatureFluorescence microscopy showing 3–5x higher concentration in murine tumors vs. muscle [7]
LDL Receptor UptakeLDL receptor expression correlates with porphyrin accumulationCompetitive inhibition reduced cellular uptake by 70% in vitro [7]
Mitochondrial AffinityCationic subfractions localize to mitochondrial membranesConfocal imaging showing colocalization with cytochrome c [5]
PI3K/AKT Pathway ModulationPDT suppresses p-AKT, inducing apoptosisWestern blots showing decreased p-AKT in KYSE-150 cells post-PDT [5]
Autophagy InductionROS trigger protective autophagy in residual cellsLC3-II upregulation and autophagosome formation observed [5]

Properties

CAS Number

6033-50-7

Product Name

Hematoporphyrin hydrochloride

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride

Molecular Formula

C34H39ClN4O6

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H

InChI Key

APOMKBSOIPKRCP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.